molecular formula C11H9ClF3N3S B2572471 3-chloro-2-{[1-(1H-pyrazol-5-yl)ethyl]sulfanyl}-5-(trifluoromethyl)pyridine CAS No. 321534-64-9

3-chloro-2-{[1-(1H-pyrazol-5-yl)ethyl]sulfanyl}-5-(trifluoromethyl)pyridine

Cat. No.: B2572471
CAS No.: 321534-64-9
M. Wt: 307.72
InChI Key: MCZMSSSDSPOYGI-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted with a chlorine atom at position 3, a trifluoromethyl group at position 5, and a sulfanyl-linked 1-(1H-pyrazol-5-yl)ethyl moiety at position 2.

Properties

IUPAC Name

3-chloro-2-[1-(1H-pyrazol-5-yl)ethylsulfanyl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3N3S/c1-6(9-2-3-17-18-9)19-10-8(12)4-7(5-16-10)11(13,14)15/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZMSSSDSPOYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1)SC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-{[1-(1H-pyrazol-5-yl)ethyl]sulfanyl}-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common approach starts with the functionalization of a pyridine derivative. The steps may include:

    Halogenation: Introduction of the chloro group onto the pyridine ring using reagents like thionyl chloride or phosphorus pentachloride.

    Trifluoromethylation: Incorporation of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Pyrazole Formation: Synthesis of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones.

    Thioether Formation: Coupling of the pyrazole derivative with a suitable thiol under basic conditions to form the sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon with hydrogen gas.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon, hydrogen gas.

    Nucleophiles: Amines, thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation of the sulfanyl group.

    Amines: From reduction of nitro groups.

    Substituted Pyridines: From nucleophilic substitution reactions.

Scientific Research Applications

Antifungal Activity

Research has shown that compounds with similar pyridine and pyrazole structures exhibit antifungal properties. For instance, studies have synthesized various pyridine derivatives with antifungal activity against Candida species. Compounds derived from pyridine scaffolds have shown greater efficacy than traditional antifungals like fluconazole, especially against resistant strains .

In a related study, derivatives of pyridine were evaluated for their antifungal efficacy, revealing that certain modifications significantly enhance their activity against Candida albicans and other fungi . The structural features of 3-chloro-2-{[1-(1H-pyrazol-5-yl)ethyl]sulfanyl}-5-(trifluoromethyl)pyridine may contribute to similar or improved antifungal properties.

Antimalarial Activity

Another area of interest is the potential antimalarial activity of this compound. A recent study focused on a library of triazolo-pyridines bearing sulfonamide groups demonstrated promising results against Plasmodium falciparum, the causative agent of malaria . The presence of a trifluoromethyl group in the structure may enhance the lipophilicity and bioavailability of the compound, which are critical factors in drug design.

Case Study 1: Antifungal Evaluation

In a study evaluating novel pyridine derivatives, compounds similar to this compound were tested for antifungal activity against clinical isolates of Candida species. The results indicated that several derivatives exhibited minimum inhibitory concentrations (MIC) below 25 µg/mL, outperforming fluconazole in some cases .

Case Study 2: Antimalarial Screening

A virtual screening approach was employed to identify potential antimalarial agents based on the structure of triazolo-pyridines. Compounds were synthesized and tested in vitro against Plasmodium falciparum. The study found that certain modifications led to compounds with IC50 values as low as 2.24 µM, indicating strong antimalarial potential .

Mechanism of Action

The mechanism by which 3-chloro-2-{[1-(1H-pyrazol-5-yl)ethyl]sulfanyl}-5-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Variations and Key Features

The table below highlights structural differences, physical properties, and applications of the target compound and its analogs:

Compound Name Substituent (Position 2) Core Structure Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Application/Notes
Target Compound [1-(1H-Pyrazol-5-yl)ethyl]sulfanyl Pyridine C₁₂H₁₀ClF₃N₃S 321.73 Not reported Likely agrochemical use (inferred from analogs)
3-Chloro-2-(4-((3-chloro-4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (7j) 4-((3-Chloro-4-(trifluoromethoxy)benzyl)oxy)phenyl Pyridine C₂₂H₁₃Cl₂F₆NO 504.25 62.3 High yield (91.5%); ether linkage
3-Chloro-2-[5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine 5-(3-Chloro-2-thienyl)-1H-pyrazol-1-yl Pyridine C₁₄H₇Cl₂F₃N₃S 380.19 Discontinued Pharmaceutical/agrochemical research (discontinued due to synthesis challenges)
3-Chloro-2-(1-methylhydrazino)-5-(trifluoromethyl)pyridine 1-Methylhydrazino Pyridine C₇H₇ClF₃N₃ 225.60 Not reported Intermediate for further functionalization
3-Chloro-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-5-(trifluoromethyl)pyridine 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yloxy Pyridine C₁₂H₇ClF₆N₃O 373.65 Not reported Agrochemical candidate; oxy linkage reduces lipophilicity vs. sulfanyl

Key Observations

  • Substituent Effects: Sulfanyl vs. Pyrazole vs. Thienyl Groups: The pyrazole moiety in the target compound may offer stronger hydrogen-bonding interactions than the thienyl group in ’s analog, influencing target binding affinity .
  • Physical Properties :
    • Higher molecular weight analogs (e.g., 7j at 504.25 g/mol) exhibit lower melting points (62.3°C), suggesting that bulky substituents reduce crystallinity .
    • Discontinued compounds (e.g., ) may reflect challenges in synthesis scalability or efficacy .
  • Biological Relevance: Trifluoromethyl groups are prevalent in agrochemicals (e.g., mitochondrial complex inhibitors in ) due to their metabolic stability and electronegativity . Sulfanyl-linked pyridines are less common than oxy or amino variants, but their electron-donating properties may enhance reactivity in pesticidal modes of action .

Research Findings and Implications

  • Synthetic Challenges : The target compound’s pyrazole-ethylsulfanyl group requires precise regioselective synthesis, akin to the multi-step protocols for phenylpyridine derivatives in .
  • Pharmacological Niche : While discontinued analogs () faced issues, the target compound’s sulfanyl-pyrazole combination could address metabolic instability seen in hydrazine derivatives () .

Biological Activity

3-Chloro-2-{[1-(1H-pyrazol-5-yl)ethyl]sulfanyl}-5-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H10ClF3N2S
  • Molecular Weight : 307.72 g/mol
  • CAS Number : 321534-64-9

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a related pyrazole derivative demonstrated potent inhibitory effects against various cancer cell lines, including MCF-7 and HeLa cells, with IC50 values indicating substantial growth inhibition (IC50 = 8.47 µM for MCF-7) . The mechanism of action often involves interference with cellular signaling pathways and inhibition of angiogenesis.

Glycine Transporter Inhibition

A closely related compound showed promising results as a GlyT1 inhibitor. This compound exhibited an IC50 value of 1.8 nM, indicating strong inhibitory activity against glycine transporters, which are implicated in schizophrenia treatment . The ability to penetrate the blood-brain barrier enhances its therapeutic potential.

The mechanisms through which this compound exerts its effects are multifaceted:

  • Inhibition of GlyT1 : By blocking glycine transport, the compound may modulate neurotransmitter levels in the central nervous system.
  • Antioxidant Properties : Some pyrazole derivatives have shown antioxidant activity, which could contribute to their anticancer effects by reducing oxidative stress in cells.

Case Studies and Research Findings

StudyFindings
Study on GlyT1 Inhibition Compound showed significant effects in rodent models for schizophrenia without adverse CNS side effects.
Anticancer Activity Assessment Demonstrated IC50 values of 8.47 µM against MCF-7 and 9.22 µM against HeLa cell lines, indicating effective growth inhibition.
Structure-Activity Relationship Analysis Variations in the pyrazole structure led to enhanced biological activities across multiple assays.

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